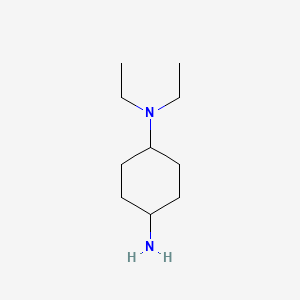

N,N-Diethyl-cyclohexane-1,4-diamine

Vue d'ensemble

Description

N,N-Diethyl-cyclohexane-1,4-diamine: is a cyclic diamine with the chemical formula C12H26N2 . It is a colorless liquid with a faint amine odor and is commonly used in the production of polyurethane and epoxy resins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N-Diethyl-cyclohexane-1,4-diamine can be synthesized through the reaction of cyclohexane-1,4-diamine with diethylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where cyclohexane-1,4-diamine and diethylamine are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Diethyl-cyclohexane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reagents used.

Applications De Recherche Scientifique

Polymer Production

N,N-Diethyl-cyclohexane-1,4-diamine serves as a crucial intermediate in the synthesis of polyurethanes. These polymers are widely used in various applications such as:

- Foams : Used in furniture and automotive industries.

- Coatings : Applied in protective and decorative coatings.

- Adhesives : Essential for bonding materials in construction and manufacturing.

| Application Type | Description |

|---|---|

| Foams | Flexible and rigid foams for insulation and cushioning. |

| Coatings | Durable finishes for surfaces requiring protection against wear. |

| Adhesives | Strong bonding agents for diverse materials. |

Pharmaceutical Development

The compound is investigated for its role in enhancing drug delivery systems. Its properties allow it to improve the bioavailability of certain pharmaceuticals, making it a valuable component in drug formulation.

- Case Study : Research has shown that this compound can enhance the solubility of poorly soluble drugs, which is crucial for their therapeutic effectiveness .

Corrosion Inhibitors

In the industrial sector, this compound is utilized to formulate corrosion inhibitors that protect metals from degradation. This prolongs the lifespan of equipment and structures used in harsh environments.

| Industry | Application |

|---|---|

| Oil & Gas | Protecting pipelines from corrosion. |

| Construction | Enhancing durability of metal structures. |

Textile Industry

In textiles, this compound is used in the production of dyes and finishing agents, improving color fastness and durability of fabrics.

- Mechanism : The amine groups in this compound interact with dye molecules to form stable complexes that resist fading .

Research Applications

This compound is frequently employed as a reagent in organic synthesis within laboratories. Its unique properties facilitate various chemical reactions:

- Reactions :

- Oxidation to form amine oxides.

- Reduction to produce secondary amines.

- Nucleophilic substitution reactions.

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Hydrogen peroxide |

| Reduction | Lithium aluminum hydride |

| Substitution | Alkyl halides or acyl chlorides |

Recent studies have indicated potential biological activities of this compound, particularly its antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Preliminary research also suggests its potential application in cancer treatment due to its ability to inhibit the growth of certain cancer cells.

Mécanisme D'action

The mechanism of action of N,N-Diethyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

N1,N1-Dimethylcyclohexane-1,4-diamine: Similar in structure but with methyl groups instead of ethyl groups.

Cyclohexane-1,4-diamine: Lacks the diethyl substitution, making it less bulky and potentially less reactive in certain reactions.

Uniqueness: N,N-Diethyl-cyclohexane-1,4-diamine is unique due to its diethyl substitution, which imparts specific steric and electronic properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in various chemical and industrial applications .

Activité Biologique

N,N-Diethyl-cyclohexane-1,4-diamine (DECA) is a diamine compound that has garnered attention in various fields of biological research due to its potential interactions with biomolecules and therapeutic applications. This article provides a comprehensive overview of the biological activity of DECA, including its mechanisms of action, antimicrobial properties, and potential applications in cancer treatment.

DECA is characterized by the molecular formula and a molecular weight of 172.32 g/mol. It is typically synthesized through the reaction of cyclohexane-1,4-diamine with diethyl sulfate, followed by treatment with hydrochloric acid to yield its dihydrochloride salt. The compound appears as a white solid and is highly soluble in water.

The biological activity of DECA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : DECA can inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding and subsequent catalysis. This mechanism is crucial in modulating various biochemical pathways.

- Receptor Modulation : DECA acts on receptors such as P2X3, which are involved in neurotransmission and pain perception. Its binding inhibits the natural ligand ATP, suggesting potential applications in treating neuropathic pain and neurodegenerative diseases.

Antimicrobial Activity

DECA has demonstrated significant antimicrobial properties against various bacterial strains and fungi:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Effective |

Preliminary studies indicate that DECA's antimicrobial efficacy may be attributed to its ability to disrupt cellular processes in these pathogens.

Anticancer Potential

Recent research has explored DECA's potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines. For instance, studies involving cyclohexane derivatives have reported enhanced cytotoxicity against cancer cells compared to traditional chemotherapeutics . The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a candidate for further investigation in cancer therapy.

Case Studies

- Cytotoxicity Studies : A study investigating the cytotoxic effects of DECA on human cancer cell lines revealed that it significantly reduced cell viability at certain concentrations. The mechanism was linked to apoptosis induction via mitochondrial pathways.

- In Vivo Studies : In murine models, DECA was administered intraperitoneally, leading to a notable increase in life span in treated groups compared to controls. This suggests a favorable therapeutic index for further clinical exploration .

Comparison with Similar Compounds

DECA exhibits unique properties compared to other cyclohexane derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| N1,N1-Dimethylcyclohexane-1,4-diamine | Methyl groups instead of ethyl | Similar enzyme inhibition but less potent |

| Cyclohexane-1,4-diamine | No diethyl substitution | Lower reactivity and different binding profile |

The diethyl substitution in DECA enhances its steric and electronic properties, influencing its reactivity and interactions with biological targets.

Propriétés

IUPAC Name |

4-N,4-N-diethylcyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWPGRUTHAZDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325357 | |

| Record name | N1,N1-DIETHYLCYCLOHEXANE-1,4-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42389-54-8 | |

| Record name | 42389-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N1,N1-DIETHYLCYCLOHEXANE-1,4-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-1,4-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.